Cas no 903519-82-4 (10-O-Coumaroyl-10-O-deacetylasperuloside)

10-O-Coumaroyl-10-O-deacetylasperuloside 化学的及び物理的性質
名前と識別子
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- 10-O-Coumaroyl-10-O-deacetylasperuloside
- [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.0^{4,11}]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, [(2aS,4aS,5S,7bS)-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-yl]methyl ester, (2E)- (9CI)
- AKOS040760908
- [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- 903519-82-4
-
- インチ: 1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1
- InChIKey: JXFDBOBLMXBLDZ-ULUBWVSDSA-N
- ほほえんだ: O([C@@]1([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O)[C@@H]1OC=C2C(=O)O[C@@]3([H])C=C(COC(=O)/C=C/C4C=CC(O)=CC=4)[C@]1([H])[C@]32[H]
計算された属性
- せいみつぶんしりょう: 518.14242626g/mol
- どういたいしつりょう: 518.14242626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 967
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 181Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 色と性状: Powder
10-O-Coumaroyl-10-O-deacetylasperuloside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
10-O-Coumaroyl-10-O-deacetylasperuloside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y55017-1mg |
10-O-Coumaroyl-10-O-deacetylasperuloside |
903519-82-4 | 95% | 1mg |
¥1600.00 | 2023-03-21 | |
TargetMol Chemicals | TN2573-1 mL * 10 mM (in DMSO) |
10-O-Coumaroyl-10-O-deacetylasperuloside |
903519-82-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5,360 | 2023-07-11 | |
TargetMol Chemicals | TN2573-1 mg |
10-O-Coumaroyl-10-O-deacetylasperuloside |
903519-82-4 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y55017-1mg |
10-O-Coumaroyl-10-O-deacetylasperuloside |
903519-82-4 | 95% | 1mg |
¥1600.00 | 2023-09-15 | |
TargetMol Chemicals | TN2573-1mg |
10-O-Coumaroyl-10-O-deacetylasperuloside |
903519-82-4 | 1mg |
¥ 1520 | 2024-07-20 | ||
TargetMol Chemicals | TN2573-1 ml * 10 mm |
10-O-Coumaroyl-10-O-deacetylasperuloside |
903519-82-4 | 1 ml * 10 mm |
¥ 5360 | 2024-07-20 |
10-O-Coumaroyl-10-O-deacetylasperuloside 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
10-O-Coumaroyl-10-O-deacetylasperulosideに関する追加情報
Introduction to 10-O-Coumaroyl-10-O-deacetylasperuloside (CAS No. 903519-82-4)
10-O-Coumaroyl-10-O-deacetylasperuloside, identified by the chemical compound code CAS No. 903519-82-4, is a naturally occurring glycoside that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of coumarin derivatives, which are well-known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The structural motif of 10-O-Coumaroyl-10-O-deacetylasperuloside features a coumaroyl group attached to a deacetylated asperuloside backbone, making it a promising candidate for further investigation in drug discovery and natural product research.
The synthesis and isolation of 10-O-Coumaroyl-10-O-deacetylasperuloside have been extensively studied in recent years, with researchers focusing on optimizing yield and purity through various extraction and purification techniques. The compound's structure suggests potential interactions with biological targets such as enzymes and receptors, which could be exploited for therapeutic applications. For instance, the coumaroyl moiety is known to exhibit inhibitory effects on certain enzymes involved in inflammation and cancer progression, while the asperuloside backbone may contribute to its stability and bioavailability.
Recent advancements in analytical chemistry have enabled more precise characterization of 10-O-Coumaroyl-10-O-deacetylasperuloside, allowing researchers to elucidate its molecular interactions at a high resolution. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming its structure and understanding its conformational dynamics. These studies not only enhance our fundamental understanding of the compound but also provide critical data for designing novel derivatives with improved pharmacological profiles.
The pharmacological potential of 10-O-Coumaroyl-10-O-deacetylasperuloside has been explored in several preclinical studies, where it has shown promising results in models of inflammation and oxidative stress. The compound's ability to modulate key signaling pathways involved in these processes makes it an attractive candidate for further development into therapeutic agents. Additionally, its natural origin suggests that it may have fewer side effects compared to synthetic alternatives, aligning with the growing demand for safer and more effective treatments.
In the context of drug discovery, 10-O-Coumaroyl-10-O-deacetylasperuloside represents an excellent scaffold for structure-activity relationship (SAR) studies. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of derivatives with tailored biological activities. This approach has already led to the identification of several novel compounds with enhanced efficacy and selectivity. The versatility of 10-O-Coumaroyl-10-O-deacetylasperuloside as a starting material underscores its importance in modern medicinal chemistry.
The natural abundance of 10-O-Coumaroyl-10-O-deacetylasperuloside in certain plant species also opens up possibilities for sustainable sourcing and large-scale production. Biotechnological methods such as cell culture and metabolic engineering are being explored to optimize yield while maintaining the integrity of the compound's structure. These efforts not only support green chemistry principles but also ensure a reliable supply chain for future clinical applications.
From a regulatory perspective, 10-O-Coumaroyl-10-O-deacetylasperuloside must undergo rigorous testing to meet safety and efficacy standards before being approved for human use. Preclinical toxicology studies are essential to assess potential adverse effects, while clinical trials will provide definitive evidence of its therapeutic benefits. The regulatory pathway for natural products like this one often involves additional considerations due to their complex chemical profiles and varying concentrations in different sources.
The future of 10-O-Coumaroyl-10-O-deacetylasperuloside research lies in interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. By combining expertise from these fields, scientists can accelerate the translation of laboratory findings into clinical practice. Moreover, computational methods such as molecular docking and virtual screening can complement experimental approaches by predicting potential drug-target interactions and optimizing lead compounds.
In conclusion, 10-O-Coumaroyl-10-O-deacetylasperuloside (CAS No. 903519-82-4) is a structurally complex glycoside with significant pharmacological potential. Its unique combination of chemical features makes it an attractive candidate for drug development, particularly in areas such as anti-inflammation and antioxidant therapy. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.
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